Cas no 898776-15-3 (Ethyl 5-cyclobutyl-5-oxovalerate)
Ethyl 5-cyclobutyl-5-oxovalerate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 5-cyclobutyl-5-oxovalerate
- ethyl 5-cyclobutyl-5-oxopentanoate
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- MDL: MFCD01320327
- Inchi: 1S/C11H18O3/c1-2-14-11(13)8-4-7-10(12)9-5-3-6-9/h9H,2-8H2,1H3
- InChI Key: XJAPZPCKTTXUHY-UHFFFAOYSA-N
- SMILES: O=C(CCCC(=O)OCC)C1CCC1
Computed Properties
- Exact Mass: 198.12600
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 7
Experimental Properties
- PSA: 43.37000
- LogP: 2.08900
Ethyl 5-cyclobutyl-5-oxovalerate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Ethyl 5-cyclobutyl-5-oxovalerate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 207841-1g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 1g |
£424.00 | 2022-02-28 | |
| Fluorochem | 207841-2g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 2g |
£716.00 | 2022-02-28 | |
| Fluorochem | 207841-5g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 5g |
£1753.00 | 2022-02-28 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1783552-1g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 98% | 1g |
¥15858.00 | 2024-04-26 | |
| Ambeed | A322111-1g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 95+% | 1g |
$385.0 | 2025-04-15 | |
| abcr | AB367835-1 g |
Ethyl 5-cyclobutyl-5-oxovalerate, 97%; . |
898776-15-3 | 97% | 1 g |
€748.70 | 2023-07-19 | |
| abcr | AB367835-2 g |
Ethyl 5-cyclobutyl-5-oxovalerate, 97%; . |
898776-15-3 | 97% | 2 g |
€1,209.10 | 2023-07-19 | |
| A2B Chem LLC | AH92009-1g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 1g |
$516.00 | 2024-04-19 | |
| A2B Chem LLC | AH92009-2g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 2g |
$839.00 | 2024-04-19 | |
| A2B Chem LLC | AH92009-5g |
Ethyl 5-cyclobutyl-5-oxovalerate |
898776-15-3 | 97% | 5g |
$1989.00 | 2024-04-19 |
Ethyl 5-cyclobutyl-5-oxovalerate Suppliers
Ethyl 5-cyclobutyl-5-oxovalerate Related Literature
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Ethyl 5-cyclobutyl-5-oxovalerate
Ethyl 5-cyclobutyl-5-oxovalerate: A Comprehensive Overview
Ethyl 5-cyclobutyl-5-oxovalerate, with the CAS number 898776-15-3, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclobutane ring fused to a ketone group, making it a valuable molecule for exploring various chemical reactions and biological activities.
The cyclobutane ring in Ethyl 5-cyclobutyl-5-oxovalerate contributes to its structural rigidity, which is a key factor in determining its reactivity and stability. Recent studies have highlighted the potential of this compound as a precursor for synthesizing bioactive molecules, particularly in the development of new drug candidates. Its oxovalerate moiety plays a crucial role in facilitating these reactions, offering a versatile platform for functional group transformations.
One of the most promising applications of Ethyl 5-cyclobutyl-5-oxovalerate lies in its use as an intermediate in the synthesis of complex natural products. Researchers have successfully employed this compound to construct intricate molecular frameworks, leveraging its ability to undergo both electrophilic and nucleophilic attacks. This versatility makes it an invaluable tool in organic synthesis, particularly in the context of total synthesis projects targeting bioactive compounds.
Recent advancements in asymmetric catalysis have further enhanced the utility of Ethyl 5-cyclobutyl-5-oxovalerate. By utilizing chiral catalysts, chemists can now achieve high enantioselectivity in reactions involving this compound, paving the way for the production of enantiomerically pure materials. This development is particularly significant in the pharmaceutical industry, where the stereochemistry of molecules plays a critical role in their efficacy and safety.
In addition to its synthetic applications, Ethyl 5-cyclobutyl-5-oxovalerate has also been studied for its potential biological activities. Preliminary assays have indicated that this compound exhibits moderate inhibitory effects on certain enzymes, suggesting its potential as a lead compound for drug discovery efforts. Further research is currently underway to explore its mechanism of action and optimize its pharmacokinetic properties.
The synthesis of Ethyl 5-cyclobutyl-5-oxovalerate involves a multi-step process that typically begins with the preparation of cyclobutanone derivatives. Through strategic functional group manipulations and coupling reactions, chemists can efficiently construct the desired molecule with high purity and yield. The development of more sustainable and environmentally friendly synthetic routes remains an active area of investigation.
From an analytical standpoint, Ethyl 5-cyclobutyl-5-oxovalerate has been thoroughly characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and conformational preferences, further enhancing our understanding of its chemical behavior.
In conclusion, Ethyl 5-cyclobutyl-5-oxovalerate stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodology and biological evaluation, position it as a key player in contemporary chemical research.
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